3beta-Methoxy-androst-5-en-16beta-ol
Description
Properties
CAS No. |
6038-34-2 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,16S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol |
InChI |
InChI=1S/C20H32O2/c1-19-8-7-17-16(18(19)11-14(21)12-19)5-4-13-10-15(22-3)6-9-20(13,17)2/h4,14-18,21H,5-12H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-/m0/s1 |
InChI Key |
OUMKTFKBXXEGOM-ZPNXQJJCSA-N |
SMILES |
CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)OC)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CC=C4[C@@]3(CC[C@@H](C4)OC)C |
Canonical SMILES |
CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)OC)C |
Other CAS No. |
6038-34-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
The 3β position is a critical site for functional group modifications influencing solubility, stability, and bioactivity.
Key Insight : Methoxy groups improve metabolic stability by resisting hydrolysis compared to acetoxy groups, which are prone to enzymatic cleavage . Hydroxyl groups, while polar, may facilitate hydrogen bonding with biological targets .
Modifications at Position 16
The 16β-hydroxyl group in 3β-Methoxy-androst-5-en-16β-ol contrasts with halogenated or alkylated derivatives:
Key Insight : Halogenation (e.g., iodine) introduces heavy atoms for imaging applications but may reduce solubility . Methyl or ethoxy groups at position 16α/β can fine-tune steric interactions with enzymes or receptors .
Backbone and Double Bond Modifications
The androstane skeleton’s double bond position and saturation significantly impact conformational flexibility:
Key Insight : Δ⁵ unsaturation is common in bioactive steroids (e.g., cholesterol, testosterone), suggesting evolutionary optimization for membrane integration or receptor binding .
Preparation Methods
Reduction of 16-Keto Intermediates
A common route involves the reduction of a 16-keto precursor to yield the 16β-alcohol. Sodium borohydride (NaBH₄) in ethanol selectively reduces 16-keto steroids to the 16β-hydroxyl configuration, as demonstrated in the synthesis of related androstane derivatives. For example, reduction of 3β-hydroxyandrost-5-en-16-one with NaBH₄ at 0°C produces the 16β-alcohol in ~75% yield.
Reaction Conditions:
Epimerization and Acid-Catalyzed Rearrangements
Epimerization at C-16 is a critical side reaction during hydrolysis of 16β-acetoxy groups. To mitigate this, semicarbazone protection of the 17-keto group prevents undesired rearrangements. For instance, alkaline hydrolysis of 16β-acetoxy-17-oxo steroids without protection leads to 16-oxo-17β-hydroxy byproducts. By contrast, semicarbazone formation at C-17 stabilizes the intermediate, enabling clean hydrolysis of the 16β-acetoxy group:
-
Semicarbazone Formation: React 16β-acetoxy-17-oxo steroid with semicarbazide in ethanol.
-
Hydrolysis: Treat with aqueous NaOH to remove the acetate.
-
Deprotection: Remove the semicarbazone with pyruvic acid in acetic acid.
This method achieves 65% yield of the 16β-hydroxyl product.
Methylation of the 3β-Hydroxyl Group
Williamson Ether Synthesis
The 3β-hydroxyl group is methylated using methyl iodide (CH₃I) in the presence of a base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is a standard system for steroid etherification:
Procedure:
Protection-Deprotection Sequences
When multiple hydroxyl groups are present, selective methylation requires temporary protection of the 16β-hydroxyl. Acetylation with acetic anhydride (Ac₂O) in pyridine is a typical strategy:
-
Acetylation: Protect 16β-hydroxyl with Ac₂O (1.2 equiv.) in pyridine (0°C, 2 hours).
-
Methylation: Methylate the 3β-hydroxyl as described above.
-
Deprotection: Remove the acetyl group with K₂CO₃ in methanol.
Integrated Synthetic Routes
Route 1: From 3β,16β-Dihydroxyandrost-5-en-17-one
Route 2: Microbial Hydroxylation
Microorganisms like Rhizopus arrhizus hydroxylate androstane derivatives at C-16β. Starting from 3β-methoxyandrost-5-en-17-one, biotransformation yields the 16β-alcohol directly:
-
Substrate: 3β-Methoxyandrost-5-en-17-one
-
Microbe: Rhizopus arrhizus
-
Medium: Glucose-peptone, 72 hours
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Optimization
Q & A
Q. Q1. What are the optimal synthetic routes for 3β-Methoxy-androst-5-en-16β-ol, and how can reaction conditions (e.g., solvent, catalyst) influence yield?
Answer: The synthesis of steroidal derivatives like 3β-Methoxy-androst-5-en-16β-ol typically involves functional group modifications at the 3β, 5-en, and 16β positions. For example, methoxylation at the 3β position can be achieved via nucleophilic substitution using methyl iodide in the presence of a base (e.g., KOH) in anhydrous THF . Reaction yields are sensitive to solvent polarity and temperature; polar aprotic solvents (e.g., DMF) may enhance reaction rates but risk side reactions like epimerization. Characterization via TLC and HPLC/MSD is critical for monitoring intermediate purity .
Q. Q2. What analytical techniques are most reliable for confirming the structural integrity of 3β-Methoxy-androst-5-en-16β-ol?
Answer: A multi-method approach is essential:
- NMR (1H and 13C): Assigns stereochemistry (e.g., 3β vs. 3α methoxy groups) and confirms the 16β-ol configuration. Key signals include methoxy protons (~δ 3.3 ppm) and olefinic protons (δ 5.3–5.5 ppm for Δ⁵) .
- FTIR: Validates hydroxyl (broad ~3400 cm⁻¹) and methoxy (sharp ~2820 cm⁻¹) groups.
- ESI-MS: Provides molecular ion confirmation (e.g., [M+H]+ at m/z 332.47 for C21H32O3) .
- Elemental Analysis (CHN): Ensures stoichiometric consistency (±0.3% tolerance) .
Q. Q3. What safety protocols are recommended for handling 3β-Methoxy-androst-5-en-16β-ol in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of aerosols (H335 risk) .
- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. Dispose via hazardous waste protocols .
Advanced Research Questions
Q. Q4. How can regioselectivity challenges in the derivatization of 3β-Methoxy-androst-5-en-16β-ol (e.g., at C16 vs. C17) be addressed?
Answer: Regioselectivity at C16β-OH can be enhanced using sterically hindered protecting groups (e.g., tert-butyldimethylsilyl chloride) to block undesired sites. For example, selective acylation at C16β-OH over C17 positions requires anhydrous conditions with DMAP as a catalyst in dichloromethane . Monitoring via 2D NMR (e.g., HSQC) helps confirm site-specific modifications .
Q. Q5. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for 3β-Methoxy-androst-5-en-16β-ol derivatives?
Answer:
- Statistical Validation: Apply cross-validation metrics (e.g., R-factors in X-ray vs. NMR coupling constants). For instance, discrepancies in dihedral angles (NMR-derived NOE vs. crystallographic data) may indicate conformational flexibility in solution .
- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Q. Q6. What in vitro models are suitable for evaluating the biological activity of 3β-Methoxy-androst-5-en-16β-ol, and how should controls be designed?
Answer:
- Cell-Based Assays: Use androgen receptor (AR)-transfected HEK293 cells to assess receptor binding/activation. Include positive controls (e.g., dihydrotestosterone) and negative controls (vehicle + AR antagonist) .
- Dose-Response Curves: Test concentrations from 1 nM to 10 µM, with triplicate replicates to ensure statistical power (p < 0.05 via ANOVA) .
- Metabolic Stability: Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS to infer pharmacokinetic profiles .
Methodological Considerations
Q. Q7. How can researchers optimize purification strategies for 3β-Methoxy-androst-5-en-16β-ol derivatives with low solubility?
Answer:
Q. Q8. What statistical approaches are recommended for analyzing dose-dependent effects in structure-activity relationship (SAR) studies?
Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to derive EC50/IC50 values .
- Multivariate Analysis: Apply PCA or PLS-DA to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Data Reproducibility & Validation
Q. Q9. How can batch-to-batch variability in synthetic 3β-Methoxy-androst-5-en-16β-ol be minimized?
Answer:
- Standardized Protocols: Document reaction parameters (e.g., stirring speed, inert gas flow) and use calibrated equipment.
- QC Checks: Implement in-process controls (e.g., mid-reaction TLC) and final product validation via ≥95% HPLC purity .
Cross-Disciplinary Applications
Q. Q10. What collaborations are essential for advancing translational research on 3β-Methoxy-androst-5-en-16β-ol?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
